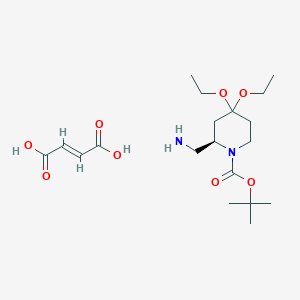
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a specialized chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes an aminomethyl group and diethoxy substituents on a piperidine ring, protected by a tert-butoxycarbonyl (BOC) group. The fumarate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Diethoxy Substitution: The diethoxy groups are added through alkylation reactions.
BOC Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Fumarate Salt Formation: The final compound is converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various amines.
Scientific Research Applications
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification.
Medicine: It plays a role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC protection ensures the compound’s stability during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected
- 3-(Aminomethyl)pyrrolidine, N1-BOC protected
- 3-(Aminomethyl)azetidine, N1-BOC protected
Uniqueness
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected stands out due to its unique diethoxy substitution on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C19H34N2O8 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
InChI Key |
RRYRIZUHIYXNAW-SNXORLAUSA-N |
Isomeric SMILES |
CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
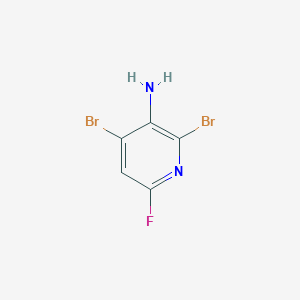
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

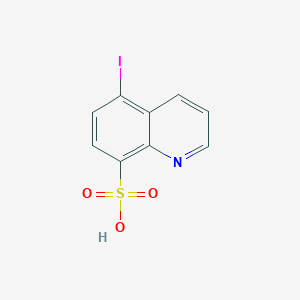
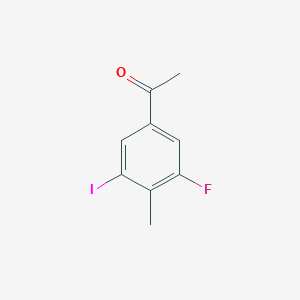
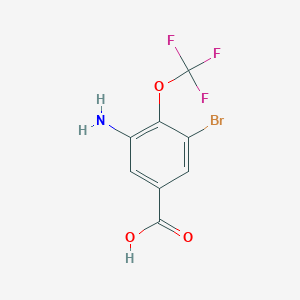
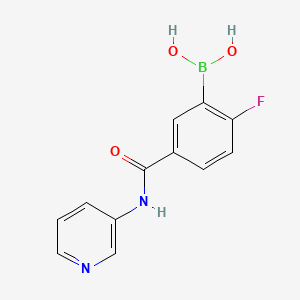
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

